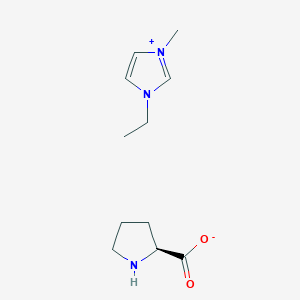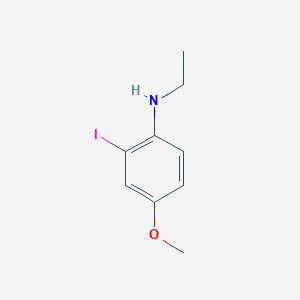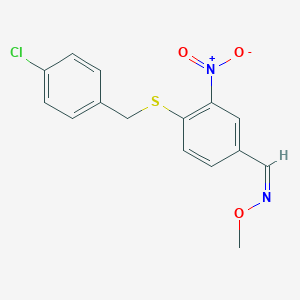
4-((4-Chlorobenzyl)sulfanyl)-3-nitrobenzenecarbaldehydeo-methyloxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-Chlorobenzyl)sulfanyl)-3-nitrobenzenecarbaldehydeo-methyloxime is a complex organic compound characterized by the presence of a chlorobenzyl group, a nitro group, and a methyloxime group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorobenzyl)sulfanyl)-3-nitrobenzenecarbaldehydeo-methyloxime typically involves multiple steps. One common method includes the following steps:
Formation of the Chlorobenzyl Intermediate: The initial step involves the chlorination of benzyl compounds to form 4-chlorobenzyl derivatives.
Introduction of the Sulfanyl Group: The chlorobenzyl intermediate is then reacted with thiol compounds to introduce the sulfanyl group.
Nitration: The compound undergoes nitration to introduce the nitro group at the desired position.
Formation of the Carbaldehyde: The nitro compound is then oxidized to form the carbaldehyde group.
Methyloxime Formation: Finally, the carbaldehyde is reacted with hydroxylamine to form the methyloxime group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-((4-Chlorobenzyl)sulfanyl)-3-nitrobenzenecarbaldehydeo-methyloxime can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
4-((4-Chlorobenzyl)sulfanyl)-3-nitrobenzenecarbaldehydeo-methyloxime has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with specific enzymes and proteins.
Materials Science: The compound is explored for its use in the development of advanced materials with unique electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding.
作用機序
The mechanism of action of 4-((4-Chlorobenzyl)sulfanyl)-3-nitrobenzenecarbaldehydeo-methyloxime involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including anticancer activity.
類似化合物との比較
Similar Compounds
4-((4-Chlorobenzyl)sulfanyl)-1,3,4-thiadiazole derivatives: These compounds share the chlorobenzyl and sulfanyl groups but differ in their core structure.
4-((4-Chlorobenzyl)sulfanyl)-1H-1,2,4-triazole derivatives: These compounds also share similar functional groups but have a different heterocyclic core.
Uniqueness
4-((4-Chlorobenzyl)sulfanyl)-3-nitrobenzenecarbaldehydeo-methyloxime is unique due to the presence of the nitro and methyloxime groups, which confer distinct chemical and biological properties. These groups allow for specific interactions with molecular targets, making the compound valuable for various applications.
特性
分子式 |
C15H13ClN2O3S |
|---|---|
分子量 |
336.8 g/mol |
IUPAC名 |
(Z)-1-[4-[(4-chlorophenyl)methylsulfanyl]-3-nitrophenyl]-N-methoxymethanimine |
InChI |
InChI=1S/C15H13ClN2O3S/c1-21-17-9-12-4-7-15(14(8-12)18(19)20)22-10-11-2-5-13(16)6-3-11/h2-9H,10H2,1H3/b17-9- |
InChIキー |
GUECCVXLVWEVRO-MFOYZWKCSA-N |
異性体SMILES |
CO/N=C\C1=CC(=C(C=C1)SCC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
正規SMILES |
CON=CC1=CC(=C(C=C1)SCC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-ethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B14117377.png)
![tert-Butyl (2-((5,6-dichloro-1H-benzo[d]imidazol-2-yl)amino)phenyl)carbamate](/img/structure/B14117394.png)

![ethyl 2-(8-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14117407.png)
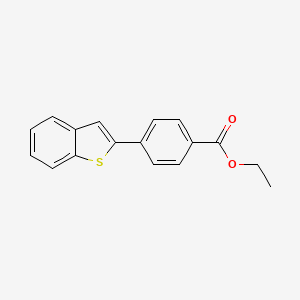
![3-(Quinolin-2-yl)phenanthro[9,10-e][1,2,4]triazine](/img/structure/B14117415.png)

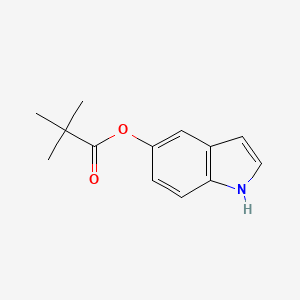
![tert-Butyl ((7-nitro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B14117429.png)
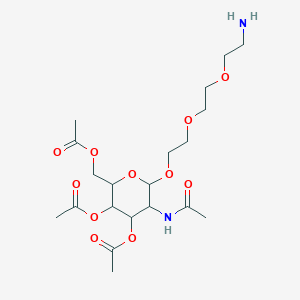
![1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-[[[(ethoxycarbonyl)oxy]amino]iminomethyl][1,1'-biphenyl]-4-yl]methyl]-, methyl ester](/img/structure/B14117438.png)

